molecular formula C14H9N3O3S B5798027 N-Benzothiazol-2-yl-2-nitro-benzamide

N-Benzothiazol-2-yl-2-nitro-benzamide

Cat. No.: B5798027
M. Wt: 299.31 g/mol
InChI Key: KIFFXCWBNBXUAR-UHFFFAOYSA-N
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Description

N-Benzothiazol-2-yl-2-nitro-benzamide is a compound that belongs to the benzothiazole family, which is known for its diverse biological activities and applications in medicinal chemistry. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring. The nitro group attached to the benzamide moiety enhances its chemical reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Benzothiazol-2-yl-2-nitro-benzamide can be achieved through various synthetic pathways. One common method involves the condensation of 2-aminobenzenethiol with 2-nitrobenzoyl chloride under basic conditions. The reaction typically proceeds in the presence of a base such as triethylamine or pyridine, and the product is purified through recrystallization .

Industrial Production Methods

Industrial production of benzothiazole derivatives often employs microwave irradiation and one-pot multicomponent reactions to enhance yield and reduce reaction time. These methods are advantageous due to their efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-Benzothiazol-2-yl-2-nitro-benzamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide can be used as oxidizing agents.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Sodium methoxide or other strong bases can facilitate nucleophilic aromatic substitution.

Major Products Formed

    Reduction: The major product is N-Benzothiazol-2-yl-2-amino-benzamide.

    Substitution: Depending on the substituent, various derivatives of this compound can be formed.

Scientific Research Applications

N-Benzothiazol-2-yl-2-nitro-benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-Benzothiazol-2-yl-2-nitro-benzamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The benzothiazole moiety can bind to enzymes and receptors, modulating their activity and influencing cellular pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Benzothiazol-2-yl-2-nitro-benzamide is unique due to the presence of both the benzothiazole and nitrobenzamide moieties, which confer distinct chemical reactivity and biological activity. This combination makes it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-2-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9N3O3S/c18-13(9-5-1-3-7-11(9)17(19)20)16-14-15-10-6-2-4-8-12(10)21-14/h1-8H,(H,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIFFXCWBNBXUAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=NC3=CC=CC=C3S2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

2.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49644649
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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